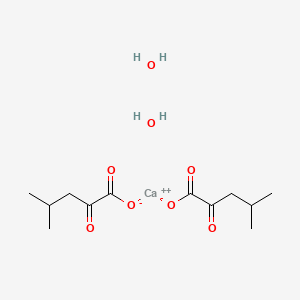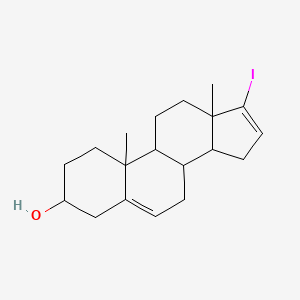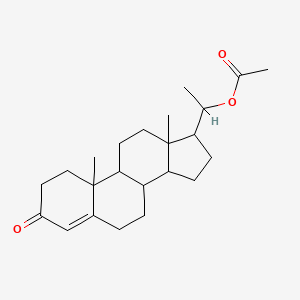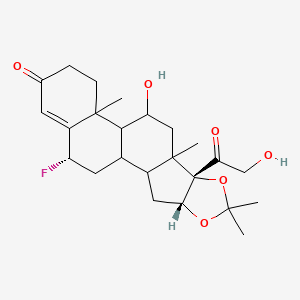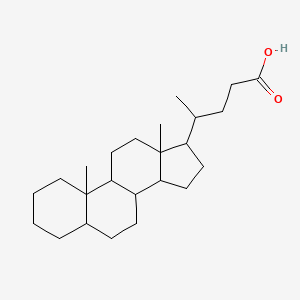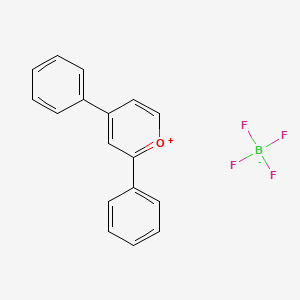
2,4-Diphenylpyrylium tetrafluoroborate
Overview
Description
2,4-Diphenylpyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C17H13BF4O and its molecular weight is 320.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis : This compound has been used in the synthesis of soluble, rigid-rod polyamides, polyimides, and polyazomethines with phenyl pendent groups. These polymers are characterized by their solubility in polar aprotic solvents and thermal stability, making them suitable for high-performance applications (Spiliopoulos & Mikroyannidis, 1996).
Catalytic Hydrogenation : It serves as a substrate in catalytic hydrogenation reactions, leading to the formation of various products like 1,5-diphenylpentanes and a mixture of products from partial and complete reduction of heterocycles (Reshetov, Seller, & Kriven’ko, 1998).
Photoredox Catalysis : Modified versions of this compound have been used as photoredox catalysts for generating carbonyl ylides from benzylic epoxides. These catalysts exhibit high robustness and oxidation potentials (Alfonzo, Alfonso, & Beeler, 2017).
Electrocatalysis : A manganese-pyrylium complex based on this compound shows unique electrocatalytic properties and resistance to electrophilic cleavage, useful in studies of controlled potential electrolysis and ligand-based reductions (Shaw & Mertz, 2002).
Coordination Chemistry : It has been utilized in the synthesis of silver coordination complexes, influencing the silver coordination environment and allowing the construction of various structural motifs (Hung-Low & Klausmeyer, 2008).
Electron Transfer Sensitizers : This compound and its analogs are used as electron transfer sensitizers, exhibiting photophysical and electrochemical properties important for understanding electron transfer processes (Clennan, Warrier, & Arulsamy, 2009).
Biosensing Applications : It has been incorporated into poly(pyridinium) salts containing calix[4]arene segments for potential use in biosensors. These polymers interact with biological macromolecules, offering avenues for biosensing applications (Lu et al., 2009).
Photoinduced Reactions : The compound is involved in photoinduced electron-transfer reactions, including oxygenation and carbon-carbon bond cleavage in organic compounds (Akaba et al., 1992).
properties
IUPAC Name |
2,4-diphenylpyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13O.BF4/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h1-13H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMGBPYNJPPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



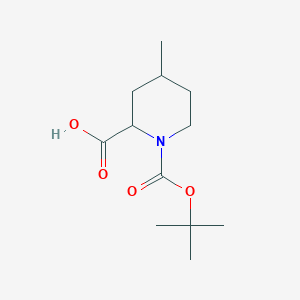
![[2-(4-Fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester](/img/structure/B7797172.png)



![8-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B7797198.png)
![8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7797199.png)
